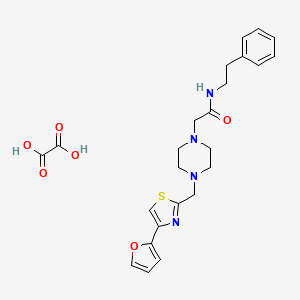
2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide oxalate is a useful research compound. Its molecular formula is C24H28N4O6S and its molecular weight is 500.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide oxalate is a complex organic molecule notable for its potential biological activities. Its structure includes functional groups such as a furan ring, a thiazole ring, a piperazine ring, and an acetamide group, which contribute to its pharmacological properties. This article provides an overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C24H28N4O6S
- Molecular Weight : 500.57 g/mol
- CAS Number : 1351647-90-9
Biological Activity Overview
Research indicates that compounds containing thiazole and piperazine moieties exhibit diverse biological activities, including antimicrobial, anticonvulsant, and antitumor effects. The specific biological activities of this compound are still under investigation, but preliminary studies suggest potential in several areas:
1. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties due to the presence of the furan and thiazole rings. These structures are known to interact with microbial enzymes and cellular components.
2. Anticonvulsant Effects
Compounds similar to those containing piperazine rings have been documented to exhibit anticonvulsant effects. This suggests potential applications in the treatment of epilepsy and other seizure disorders.
3. Antitumor Activity
The thiazole moiety is often associated with antitumor activity. Research into structurally related compounds shows promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Data Table: Structural Features and Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Furan-2-yl)thiazolidine | Contains furan and thiazole | Antimicrobial |
| 1-(Piperazinyl)thiazole | Piperazine ring attached to thiazole | Anticonvulsant |
| Ethyl 3-thiazolylacetate | Thiazole linked to an acetate group | Antitumor |
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Study on Antimicrobial Properties
A study conducted by researchers at PubChem evaluated the antimicrobial efficacy of thiazole derivatives against various bacterial strains. The results indicated that modifications in the thiazole structure could enhance antimicrobial potency.
Anticonvulsant Activity Investigation
Research published in the Journal of Medicinal Chemistry demonstrated that piperazine derivatives exhibited significant anticonvulsant activity in animal models. This supports the hypothesis that this compound may have similar effects.
Antitumor Mechanism Exploration
A recent study focused on the mechanisms by which thiazole-containing compounds inhibit cancer cell proliferation. The findings suggested that these compounds induce apoptosis in cancer cells through mitochondrial pathways, indicating potential therapeutic applications for this compound.
特性
IUPAC Name |
2-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-N-(2-phenylethyl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S.C2H2O4/c27-21(23-9-8-18-5-2-1-3-6-18)15-25-10-12-26(13-11-25)16-22-24-19(17-29-22)20-7-4-14-28-20;3-1(4)2(5)6/h1-7,14,17H,8-13,15-16H2,(H,23,27);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBZOKPMRMDTCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)CC(=O)NCCC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













